

Propargyl acetate CAS number and molecular weight

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Compound of Interest

Compound Name: *Propargyl acetate*

Cat. No.: *B1265531*

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An In-depth Technical Guide to **Propargyl Acetate**

This technical guide provides comprehensive information on the chemical and physical properties of **propargyl acetate**, its applications in synthetic chemistry, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Properties of Propargyl Acetate

Propargyl acetate is a valuable reagent in organic synthesis, notable for its terminal alkyne and ester functional groups. These features allow for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key physical and chemical properties of **propargyl acetate** are summarized in the table below for easy reference.

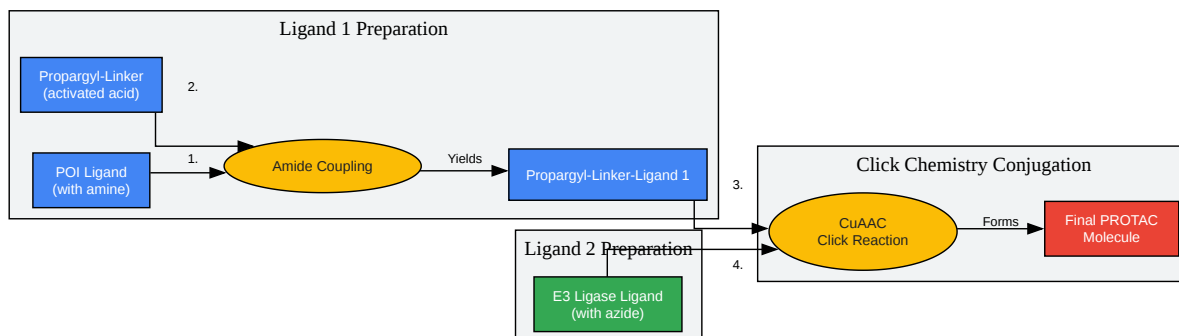
Property	Value	Source(s)
CAS Number	627-09-8	[1]
Molecular Formula	C ₅ H ₆ O ₂	[2]
Molecular Weight	98.10 g/mol	[3][4]
Density	0.989 g/mL at 25 °C	[3][5]
Boiling Point	27-28 °C at 8 mmHg	[3][5]
Refractive Index	n ₂₀ /D 1.417	[3][5]
Assay Purity	≥98%	[3]

Applications in Drug Discovery and Bioconjugation

Propargyl acetate and its derivatives are instrumental in the field of drug discovery, primarily due to the ability of the propargyl group to participate in highly efficient and specific "click chemistry" reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, enabling the straightforward conjugation of molecules in biological systems. This has been widely adopted in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.

Workflow for PROTAC Synthesis using a Propargyl-based Linker

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of a propargyl-containing linker in conjugating a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.



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A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving propargyl-containing compounds, particularly relevant to drug discovery and bioconjugation applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the "click" reaction between an alkyne-functionalized molecule (e.g., a derivative of **propargyl acetate**) and an azide-functionalized biomolecule.

Materials:

- Alkyne-containing molecule (e.g., Propargyl-PEG-linker attached to a small molecule)
- Azide-containing biomolecule
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)

- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)
- Solvent: A mixture of DMSO and water or THF and water is commonly used.
- Deionized water
- Inert gas (Nitrogen or Argon)

Procedure:

- In a suitable reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and the azide-containing biomolecule (1 to 1.5 equivalents) in the chosen solvent system.
- To minimize oxidation of the Copper(I) catalyst, purge the reaction mixture with an inert gas for 10-15 minutes.
- In a separate vial, prepare a stock solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water (e.g., 20 mM).
- In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
- If using a ligand, pre-mix the CuSO_4 solution with a THPTA solution.
- To the stirred reaction mixture, add the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution to a final concentration of 0.1 to 0.25 mM.
- Immediately follow with the addition of the sodium ascorbate solution to a final concentration of 5 mM.^{[6][7]}
- Stir the reaction at room temperature for 1 to 12 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.
- Upon completion, the reaction can be quenched by exposure to air. The copper catalyst can be removed by treatment with a chelating agent like EDTA or by using a copper-scavenging resin.

- The final conjugate can be purified using appropriate chromatographic techniques, such as preparative HPLC.

Protocol 2: Synthesis of Homopropargyl Alcohols via Propargylation of Aldehydes

This protocol outlines a general method for the C-C bond formation between **propargyl acetate** (as a precursor to the propargyl nucleophile) and an aldehyde.^[8]^[9]

Materials:

- **Propargyl acetate**
- An aldehyde
- A metal mediator (e.g., Indium, Zinc)
- A Lewis acid catalyst (optional, e.g., $\text{BF}_3 \cdot \text{Et}_2\text{O}$)^[10]
- Anhydrous solvent (e.g., THF, DMF)
- A base (in some variations, e.g., diisopropylamine)^[8]
- Quenching solution (e.g., saturated aqueous NH_4Cl)

Procedure:

- To a flame-dried reaction flask under an inert atmosphere, add the metal mediator.
- Add the anhydrous solvent, followed by the **propargyl acetate**. The mixture may be stirred to activate the metal.
- Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).
- Slowly add the aldehyde to the reaction mixture.
- If required, add the Lewis acid catalyst or base.

- Allow the reaction to stir for several hours, monitoring the progress by TLC.
- Upon completion, quench the reaction by the slow addition of the quenching solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired homopropargyl alcohol.

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